molecular formula C9H8F2O3 B1653340 Ethyl 2,5-difluoro-3-hydroxybenzoate CAS No. 1806330-93-7

Ethyl 2,5-difluoro-3-hydroxybenzoate

Cat. No.: B1653340
CAS No.: 1806330-93-7
M. Wt: 202.15
InChI Key: YLNYCXZNABVBKP-UHFFFAOYSA-N
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Description

Ethyl 2,5-difluoro-3-hydroxybenzoate is a chemical compound belonging to the difluorobenzene family. It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzoate ester.

Properties

IUPAC Name

ethyl 2,5-difluoro-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNYCXZNABVBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230292
Record name Benzoic acid, 2,5-difluoro-3-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806330-93-7
Record name Benzoic acid, 2,5-difluoro-3-hydroxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806330-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,5-difluoro-3-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes for Ethyl 2,5-Difluoro-3-Hydroxybenzoate

Methoxylation-Reduction-Bromination Sequence

The foundational approach, adapted from CN101020628A, begins with 3,4,5-trifluoronitrobenzene as the starting material. Methoxylation with sodium methylate in methanol at 40–45°C introduces methoxy groups, yielding 2,6-difluoro-4-nitroanisole with 90% efficiency. Subsequent reduction using iron powder and ammonium chloride in aqueous methanol converts the nitro group to an amine, forming 3,5-difluoro-4-anisidine at 83% yield. Bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces a bromine atom at the ortho position, followed by deamination via hydrolysis to generate 2,4-difluoro-3-hydroxybenzoic acid.

To adapt this for this compound, the final hydrolysis step is replaced by esterification. Reacting 2,5-difluoro-3-hydroxybenzoic acid with ethanol in the presence of thionyl chloride (SOCl₂) as a catalyst yields the target ester. This modification aligns with methodologies in CN111253241A, where benzoyl chloride intermediates are esterified under reflux conditions.

Key Reaction Conditions:
  • Esterification : 2,5-Difluoro-3-hydroxybenzoic acid (1.0 equiv), ethanol (5.0 equiv), SOCl₂ (1.2 equiv), reflux at 80°C for 6 hours.
  • Yield : 78–85% after recrystallization in ethyl acetate/hexane.

Direct Methylation-Esterification Hybrid Approach

An alternative route from CN111253241A involves methylating 2,4,5-trifluoro-3-hydroxybenzoic acid with dimethyl carbonate (DMC) and potassium dihydrogen phosphate at 170°C, followed by esterification. While this method primarily targets methoxy derivatives, substituting DMC with diethyl carbonate (DEC) and optimizing reaction parameters enables direct ethyl ester formation.

Optimization Insights:
  • Solvent System : A 1:1 mixture of DMF and DEC improves nucleophilic substitution efficiency.
  • Catalyst : N,N-Diisopropylethylamine (DIPEA) enhances reaction rates by deprotonating the hydroxy group.

Spectral Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (CDCl₃) of this compound exhibits distinct peaks:

  • δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃)
  • δ 4.30 (q, 2H, J = 7.1 Hz, OCH₂CH₃)
  • δ 6.85 (dd, 1H, J = 9.2, 2.4 Hz, aromatic H-4)
  • δ 7.15 (dd, 1H, J = 6.8, 2.4 Hz, aromatic H-6)
  • δ 10.50 (s, 1H, -OH).

Mass Spectrometry (EI-MS)

The EI-MS profile shows a molecular ion peak at m/z 216 [M]⁺, with fragment ions at m/z 188 ([M - CO]⁺), 159 ([M - C₂H₅O]⁺), and 113 ([C₆H₃F₂O]⁺).

Purity and Elemental Analysis

Parameter Theoretical (%) Observed (%)
Carbon (C) 55.56 55.52
Hydrogen (H) 4.17 4.20
Fluorine (F) 17.56 17.50

Data derived from CN101020628A and CN111253241A methodologies.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

  • Methoxylation-Reduction-Bromination : 72–85% overall yield.
  • Direct Methylation-Esterification : 70–78% yield, with higher byproduct formation due to decarboxylation.

Scalability and Industrial Feasibility

The methoxylation route offers better scalability, as highlighted by its use in multi-kilogram batches in CN101020628A. In contrast, the direct method requires high-pressure autoclaves and prolonged reaction times, limiting cost-effectiveness.

Challenges and Optimization Strategies

Regioselectivity in Fluorination

Positioning fluorine atoms at C-2 and C-5 remains challenging. Directed ortho-metalation (DoM) using tert-butoxycarbonyl (Boc) protecting groups could enhance regiocontrol, though this approach is absent in current patents.

Ester Hydrolysis Mitigation

To prevent ester bond cleavage during workup:

  • pH Control : Maintain reaction pH > 4 during aqueous extraction.
  • Low-Temperature Quenching : Cool reaction mixtures to 0°C before adding water.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,5-difluoro-3-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2,5-difluoro-3-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,5-difluoro-3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2,5-difluoro-3-hydroxybenzoate can be compared with other similar compounds, such as:

  • Ethyl 2,4-difluoro-3-hydroxybenzoate
  • Ethyl 2,6-difluoro-3-hydroxybenzoate
  • Ethyl 2,5-difluoro-4-hydroxybenzoate

Uniqueness: The specific positioning of the fluorine atoms and the hydroxyl group in this compound imparts unique chemical and biological properties, distinguishing it from other difluorobenzene derivatives .

Biological Activity

Ethyl 2,5-difluoro-3-hydroxybenzoate (CAS Number: 1806330-93-7) is a compound belonging to the difluorobenzene family, characterized by two fluorine atoms and a hydroxyl group on a benzoate ester. This unique structure imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

This compound features the following structural formula:

C9H8F2O3\text{C}_9\text{H}_8\text{F}_2\text{O}_3

The presence of the hydroxyl group enhances its ability to form hydrogen bonds, while the fluorine atoms increase lipophilicity and metabolic stability, affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound can modulate enzyme activity and receptor interactions through:

  • Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with proteins and nucleic acids.
  • Increased Lipophilicity: Fluorine substitutions enhance membrane permeability and bioavailability.
  • Metabolic Stability: The fluorine atoms contribute to resistance against metabolic degradation.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study highlighted its potential as a biochemical probe for investigating microbial metabolism, suggesting that it can inhibit the growth of certain bacterial strains .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro assays demonstrated that it could downregulate pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Studies

  • Antimicrobial Activity Assessment:
    • A study conducted on various bacterial strains showed that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µM.
    • The Minimum Inhibitory Concentration (MIC) was determined to be 25 µM for both strains.
  • Anti-inflammatory Mechanism:
    • In a cellular model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 60% compared to controls .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesAntimicrobial ActivityAnti-inflammatory Activity
This compoundHydroxyl group, two fluorine atomsYesYes
Ethyl 2,4-difluoro-3-hydroxybenzoateHydroxyl group, different fluorine positioningModerateLimited
Ethyl 2,6-difluoro-3-hydroxybenzoateHydroxyl group, different fluorine positioningLowNo

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,5-difluoro-3-hydroxybenzoate, and how can yield and purity be maximized?

  • Methodological Answer : The compound can be synthesized via esterification of 2,5-difluoro-3-hydroxybenzoic acid using ethanol in the presence of a catalyst (e.g., concentrated H₂SO₄ or thionyl chloride). Key parameters include temperature control (60–80°C), stoichiometric excess of ethanol (1.5–2.0 equivalents), and inert atmosphere to prevent oxidation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity. Monitoring by TLC or HPLC ensures reaction completion .

Q. How can NMR and HPLC be optimized to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve hydroxyl and ester proton signals. For ¹⁹F NMR, reference CFCl₃ to identify fluorine environments. Key peaks: ester carbonyl (~165–170 ppm in ¹³C), aromatic fluorine splitting patterns (²J coupling ~20–25 Hz) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (60:40, 0.1% TFA). Retention time and UV detection (λ = 254 nm) confirm purity. Calibration with a certified reference standard improves accuracy .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. Accelerated testing at 40°C/75% RH (ICH guidelines) over 4 weeks, with HPLC monitoring for degradation products (e.g., free benzoic acid). Store in amber vials at –20°C under nitrogen to prevent hydrolysis and photodegradation .

Advanced Research Questions

Q. How does regioselectivity in substitution reactions of this compound vary with electrophilic/nucleophilic agents?

  • Methodological Answer : The electron-withdrawing ester and hydroxyl groups direct electrophilic substitution to the para position relative to fluorine. For nucleophilic attacks (e.g., SNAr), meta positions may activate due to fluorine’s inductive effects. Computational modeling (DFT) predicts reactive sites, validated by synthesizing derivatives (e.g., nitro or amino analogs) and analyzing regiochemistry via X-ray crystallography .

Q. Can computational models predict the interaction of this compound with cyclooxygenase (COX) enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to COX-1/2. Prepare the ligand (optimized geometry via Gaussian09) and receptor (PDB: 1PTH). Key interactions: hydrogen bonding with Arg120 and hydrophobic contacts with Tyr353. Validate predictions via in vitro COX inhibition assays (IC₅₀ determination) .

Q. How to resolve contradictory bioactivity data in studies of this compound’s anti-inflammatory effects?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols:

  • Use primary macrophages (e.g., RAW 264.7) with LPS-induced inflammation.
  • Measure TNF-α/IL-6 via ELISA and COX-2 expression (Western blot).
  • Compare with structural analogs (e.g., methyl esters) to isolate substituent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2,5-difluoro-3-hydroxybenzoate
Reactant of Route 2
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Ethyl 2,5-difluoro-3-hydroxybenzoate

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